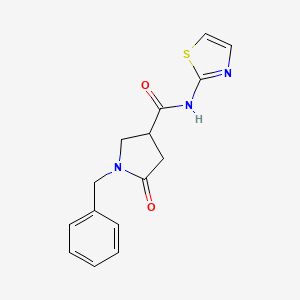

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Description

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzyl group

Properties

IUPAC Name |

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-13-8-12(14(20)17-15-16-6-7-21-15)10-18(13)9-11-4-2-1-3-5-11/h1-7,12H,8-10H2,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTSVXQBUPXCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring and the benzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Scientific Research Applications

Pharmaceutical Development

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for drug development in several therapeutic areas:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is known for enhancing the activity against bacterial strains, making this compound a potential candidate for antibiotic development.

- Anticancer Properties : Preliminary research suggests that derivatives of this compound may inhibit cancer cell proliferation. The presence of the thiazole group is often associated with anticancer activity, providing a rationale for further exploration in oncology.

Biochemical Studies

The compound has been utilized in biochemical assays to understand enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : Research has shown that compounds containing the pyrrolidine structure can act as enzyme inhibitors. Investigations into its effects on specific enzymes could provide insights into its mechanism of action and potential therapeutic uses.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Synthesis : The compound's reactivity can be exploited in the synthesis of novel polymers. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of thiazole-containing compounds. The results demonstrated that compounds similar to 1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Anticancer Activity

In an investigation reported in Cancer Research, researchers evaluated the anticancer potential of pyrrolidine derivatives. The study found that specific modifications to the pyrrolidine structure led to enhanced cytotoxicity against various cancer cell lines, indicating that further exploration of 1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine could yield beneficial results in cancer therapy .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Potential activity against bacterial strains |

| Anticancer agents | Inhibition of cancer cell proliferation | |

| Biochemical Studies | Enzyme inhibition studies | Possible interactions with key metabolic enzymes |

| Material Science | Polymer synthesis | Enhancements in thermal stability and strength |

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The benzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.

Pyrrolidine Derivatives: Molecules such as pyrrolidine-2,5-diones and prolinol are structurally related and have been studied for their pharmacological properties.

Uniqueness

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to consolidate findings from various studies regarding its biological activity, including in vitro assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: . Its structure features a pyrrolidine ring substituted with a thiazole moiety and a benzyl group, contributing to its diverse biological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and anti-inflammatory activities. The following sections detail these activities based on various studies.

Anticancer Activity

-

In Vitro Studies :

- The compound was tested against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). Results indicated significant antiproliferative effects with IC50 values suggesting effective inhibition of cell growth at micromolar concentrations .

- A study involving derivatives of related compounds demonstrated that structural modifications could enhance anticancer activity. For instance, compounds with a thiazole ring showed improved potency against breast cancer cell lines (MCF-7) and lung cancer cell lines (A-549) .

- Mechanism of Action :

Anti-inflammatory Activity

- COX Inhibition :

- Animal Models :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

- Substitution at the benzyl position enhances lipophilicity and cellular uptake.

- The presence of the thiazole moiety is crucial for maintaining bioactivity against cancer cells.

| Compound Modification | Effect on Activity |

|---|---|

| Benzyl substitution | Increased potency |

| Thiazole presence | Essential for anticancer activity |

| Alteration of amide bond | Varied effects on IC50 values |

Case Studies

Several case studies have highlighted the clinical relevance of similar compounds:

- Case Study on Thiazole Derivatives : A series of thiazole-based compounds demonstrated promising results in preclinical trials for treating various cancers, emphasizing the importance of this moiety in drug design .

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of thiazole-containing compounds in combination therapies for enhanced anticancer effects.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-benzyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Construct the pyrrolidinone core via cyclization of a substituted γ-keto ester. For example, methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate derivatives can be synthesized using Knoevenagel condensation or Michael addition followed by cyclization .

- Step 2: Introduce the thiazole-2-amine moiety via coupling reactions. A carbodiimide-mediated (e.g., EDC/HOBt) amidation between the pyrrolidine-3-carboxylic acid intermediate and 2-aminothiazole is common .

- Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-alkylation or hydrolysis of the oxo group. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .

Basic: How can crystallographic data assist in confirming the structural integrity of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. For example:

- Bond Lengths/Angles: Compare with analogous structures (e.g., 1-benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile) to validate the pyrrolidinone ring geometry and benzyl-thiazole spatial arrangement .

- Hydrogen Bonding: Analyze intermolecular interactions (e.g., N–H···O=C) to predict packing efficiency and stability .

- Data Sources: Use databases like the Cambridge Structural Database (CSD) to cross-reference parameters like torsion angles and dihedral planes.

Advanced: What spectroscopic techniques are most effective for characterizing intermediates during synthesis?

Methodological Answer:

- 1H/13C NMR: Monitor regioselectivity in pyrrolidine ring formation. For instance, the downfield shift of the carbonyl carbon (δ ~170–175 ppm) confirms the 5-oxo group .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the pyrrolidinone and amide bonds) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to rule out impurities .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antibacterial vs. no activity) may arise from:

- Structural Variants: Subtle changes in substituents (e.g., benzyl vs. substituted benzyl groups) can alter target binding. Perform SAR studies using analogs like 5-methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide to identify critical pharmacophores .

- Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to ensure reproducibility. Cross-validate results using orthogonal assays (e.g., time-kill curves) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enoyl-ACP reductase, a common antibacterial target .

Advanced: What strategies are recommended for improving the metabolic stability of this compound?

Methodological Answer:

- Prodrug Design: Modify the carboxamide group to ester prodrugs (e.g., ethyl esters) to enhance bioavailability .

- Steric Shielding: Introduce bulky substituents (e.g., ortho-methyl groups on the benzyl ring) to reduce oxidative metabolism by CYP450 enzymes .

- In Vitro Assays: Use liver microsomes or hepatocyte models to identify metabolic hotspots and guide structural optimization .

Basic: What are the common impurities encountered during synthesis, and how are they controlled?

Methodological Answer:

- Byproducts: Hydrazide intermediates (from incomplete amidation) or dimerized thiazole derivatives. Monitor via TLC (Rf comparison) and purify using preparative HPLC with C18 columns .

- Residual Solvents: Ensure removal of DMF or DCM via rotary evaporation under reduced pressure (≤0.1 mmHg) followed by lyophilization .

- Specifications: Adhere to ICH guidelines (e.g., ≤0.1% for any single impurity) using qNMR or LC-MS for quantification .

Advanced: How can computational chemistry predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to targets like bacterial FabI (enoyl-ACP reductase) using GROMACS. Analyze hydrogen bond occupancy and binding free energy (MM-PBSA) .

- Pharmacophore Modeling: Define features (e.g., hydrogen bond acceptors near the thiazole ring) using Schrödinger’s Phase module to screen virtual libraries .

- ADMET Prediction: Tools like SwissADME assess logP, BBB permeability, and hERG inhibition risk to prioritize analogs .

Basic: What crystallization solvents yield high-quality crystals for XRD analysis?

Methodological Answer:

- Solvent Selection: Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes ordered crystal growth. For hydrophobic analogs, use ethyl acetate/hexane .

- Temperature Gradient: Cooling from 50°C to 4°C at 0.5°C/hour enhances nucleation.

- Case Study: Crystals of related pyrrolidinone-thiazole hybrids were obtained in 70% ethanol, yielding P21/c space group symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.